molecular formula C13H12N2O2S B14426891 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 85834-39-5

1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione

Katalognummer: B14426891
CAS-Nummer: 85834-39-5
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: VGFZXUZBGSQTPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione is a heterocyclic compound that features a benzothiazine ring fused with a pyrrolidine-2,5-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the condensation of 2-aminothiophenol with a suitable dione precursor under controlled conditions. For instance, the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux can yield the desired benzothiazine derivative . Further modifications can be made to introduce the pyrrolidine-2,5-dione moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific combination of the benzothiazine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

85834-39-5

Molekularformel

C13H12N2O2S

Molekulargewicht

260.31 g/mol

IUPAC-Name

1-(2H-1,4-benzothiazin-3-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H12N2O2S/c16-12-5-6-13(17)15(12)7-9-8-18-11-4-2-1-3-10(11)14-9/h1-4H,5-8H2

InChI-Schlüssel

VGFZXUZBGSQTPP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)CC2=NC3=CC=CC=C3SC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.